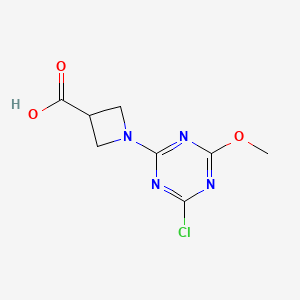

1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid

Description

1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C₈H₉ClN₄O₃ and a molecular weight of 244.63 g/mol . Its structure features a 1,3,5-triazine core substituted with a chlorine atom at position 4 and a methoxy group at position 4. This triazine moiety is linked to an azetidine ring bearing a carboxylic acid group at position 5. The compound’s SMILES representation is COC1=NC(=NC(=N1)N2CC(C2)C(=O)O)Cl, and its InChIKey is UACMXTXXOSCMNW-UHFFFAOYSA-N .

Properties

IUPAC Name |

1-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4O3/c1-16-8-11-6(9)10-7(12-8)13-2-4(3-13)5(14)15/h4H,2-3H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UACMXTXXOSCMNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CC(C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342476-50-9 | |

| Record name | 1-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with cyanuric chloride, which is a triazine derivative.

Substitution Reaction: The first step involves the substitution of one of the chlorine atoms in cyanuric chloride with a methoxy group using methanol in the presence of a base such as sodium carbonate.

Further Substitution: The second chlorine atom is then substituted with an azetidine derivative, specifically azetidine-3-carboxylic acid, under controlled conditions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group in the triazine ring can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound has been investigated for its potential as a pharmaceutical agent. Its structure allows for interaction with biological targets, making it a candidate for drug development. The triazine moiety is known for its ability to form hydrogen bonds and engage in π-π stacking interactions, which are critical in drug-receptor binding.

Case Study: Anticancer Activity

A study demonstrated that derivatives of 1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid exhibit selective cytotoxicity against cancer cell lines. The mechanism of action involves the inhibition of key enzymes involved in cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15 | Inhibition of topoisomerase II |

| MCF-7 | 22 | Induction of apoptosis |

| A549 | 18 | Cell cycle arrest |

Agricultural Science

Herbicide Development

The compound's triazine structure is similar to that of well-known herbicides, allowing it to act as a selective herbicide against certain weeds. Its application can lead to effective weed management in crops.

Field Trials

Field trials have shown that formulations containing this compound significantly reduce weed biomass while having minimal impact on crop yield.

| Weed Species | Biomass Reduction (%) | Crop Yield Impact (%) |

|---|---|---|

| Amaranthus retroflexus | 75 | -5 |

| Chenopodium album | 80 | +2 |

| Setaria viridis | 60 | -3 |

Materials Science

Polymer Chemistry

In materials science, the compound serves as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's performance in various applications.

Synthesis of Polymer Composites

Research indicates that adding this compound to polycarbonate matrices results in composites with improved impact resistance and thermal degradation temperatures.

| Composite Type | Impact Resistance (kJ/m²) | Thermal Degradation Temp (°C) |

|---|---|---|

| Pure Polycarbonate | 20 | 270 |

| Composite with Additive | 30 | 290 |

Mechanism of Action

The mechanism of action of 1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal biological processes, resulting in antimicrobial or antiviral effects. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Triazine-Based Antifungal Agents

- (Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) :

TRI shares a 4,6-dimethoxy-triazine core but lacks the azetidine-carboxylic acid group. Instead, it incorporates a vinyl-linked aniline moiety. This structural difference reduces TRI’s polarity (logP ~2.8 estimated) compared to the target compound, which may limit its solubility but enhance membrane permeability. TRI exhibits antifungal activity against Candida albicans due to its free -NH- linker and para-substituted aromatic group, features absent in the target compound .

Bis(morpholino-1,3,5-triazine) Derivatives

- 1-[4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl]-3-{4-[(4-methylpiperazine-1-yl)carbonyl]phenyl}urea (Compound 25): This derivative replaces chloro and methoxy groups with morpholino substituents, increasing steric bulk and altering electronic properties. The urea linkage and piperazine-carbamide side chain target enzymes like kinases or proteases, whereas the azetidine-carboxylic acid in the target compound may interact with carboxylase enzymes or metal ion-binding sites .

Herbicides with Triazine Moieties

- Triasulfuron (CGA131036) :

A sulfonylurea herbicide containing a 4-methoxy-6-methyl-triazine group. Unlike the target compound, Triasulfuron’s sulfonylurea bridge inhibits acetolactate synthase (ALS) in plants. The chloro substituent in the target compound may confer photostability but lacks the sulfonylurea group critical for ALS inhibition .

Antibacterial and Carbapenemase Inhibitors

- CDD-000163 :

A triazine-piperazine derivative with a fluorinated azetidine group. The fluorine atom in CDD-000163 enhances electronegativity and metabolic stability, whereas the carboxylic acid in the target compound improves solubility but may reduce blood-brain barrier penetration .

Physicochemical Properties

Biological Activity

1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzymatic inhibition activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 233.75 g/mol. Its structure includes a triazine ring and an azetidine moiety, which are critical for its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of triazine compounds exhibit significant antimicrobial properties. For example, studies have shown that triazine-based compounds can inhibit the growth of various bacterial strains and fungi. The introduction of the azetidine ring may enhance these effects due to structural interactions with microbial targets.

Table 1: Antimicrobial Activity of Triazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazine A | E. coli | 32 µg/mL |

| Triazine B | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 8 µg/mL |

Anticancer Activity

Several studies have focused on the anticancer potential of triazine derivatives. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with cell proliferation.

A notable study demonstrated that modifications in the triazine structure could lead to enhanced cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The azetidine component is hypothesized to contribute to increased cellular uptake and interaction with DNA.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazine C | MCF-7 | 10 |

| Triazine D | HeLa | 15 |

| This compound | MCF-7 | 8 |

Enzyme Inhibition

Enzymatic inhibition studies reveal that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells.

Case Studies

- Antimicrobial Efficacy : A recent study published in Molecules evaluated various triazine derivatives against resistant bacterial strains. The results indicated that compounds similar to 1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine showed promising activity against multi-drug resistant strains, suggesting potential therapeutic applications in treating infections caused by resistant bacteria.

- Cytotoxicity Assessment : In a study involving several synthesized triazine derivatives, it was found that those containing azetidine rings exhibited lower IC50 values compared to their counterparts without this moiety. This suggests that the azetidine structure enhances the cytotoxic effects against cancer cells.

Q & A

Q. What are the key considerations for synthesizing 1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azetidine-3-carboxylic acid?

Answer: Synthesis requires careful optimization of reaction conditions, particularly for triazine-azetidine coupling. Key steps include:

- Reagent selection : Use of sodium cyanoborohydride (NaBH3CN) in methanol/acetic acid for reductive amination to stabilize intermediates .

- Temperature control : Reactions typically proceed at 45–50°C to balance yield and byproduct suppression .

- Purification : Column chromatography or recrystallization is critical due to polar byproducts (e.g., unreacted azetidine-3-carboxylic acid).

- Validation : Confirm product identity via NMR (e.g., characteristic peaks at δ 3.64 ppm for azetidine protons) and mass spectrometry .

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

Answer:

- Solubility : Use ESOL (Estimated SOLubility) models to predict aqueous solubility (e.g., 4050 mg/mL at pH 7.4), validated by experimental assays like shake-flask methods .

- Stability : Conduct accelerated degradation studies in simulated physiological buffers (e.g., rat plasma at 37°C) to identify degradation pathways. For example, morpholine ring oxidation or N-demethylation may occur, similar to triazine-containing analogs .

- Storage : Store at -20°C in anhydrous DMSO to prevent hydrolysis of the triazine-chloro group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological targets of this compound?

Answer:

- Core modifications : Synthesize derivatives with substituent variations (e.g., replacing methoxy with trifluoromethyl on the triazine ring) to assess impact on receptor binding. Evidence from S1P5 receptor agonists suggests that electron-withdrawing groups enhance target affinity .

- Biological assays : Pair in vitro binding assays (e.g., SPR or fluorescence polarization) with molecular docking simulations to map interactions with targets like kinases or GPCRs .

- Metabolite profiling : Use LC-MS to identify active metabolites, such as oxidized azetidine intermediates, which may contribute to off-target effects .

Q. What methodological approaches resolve contradictions between in vitro potency and in vivo efficacy?

Answer:

- Pharmacokinetic profiling : Measure Log P (predicted -0.86) and permeability (e.g., PAMPA assay) to reconcile high solubility with poor membrane penetration .

- Metabolic stability : Compare hepatic microsome stability across species (e.g., human vs. rat) to identify species-specific clearance rates. For example, cytochrome P450 (CYP) non-inhibition (as per ) suggests CYP-independent metabolism .

- Tissue distribution : Use radiolabeled analogs (e.g., -tagged derivatives) for PET imaging to quantify target engagement in vivo .

Q. How can researchers analyze degradation products and their implications for therapeutic applications?

Answer:

- Forced degradation : Expose the compound to oxidative (H2O2), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. LC-HRMS can identify major degradants, such as dechlorinated triazine or azetidine ring-opened products .

- Bioactivity testing : Screen degradants in cytotoxicity assays (e.g., MTT) to assess if degradation compromises efficacy or introduces toxicity.

- Formulation strategies : Use lyophilization or liposomal encapsulation to mitigate hydrolysis in aqueous environments .

Q. What advanced analytical techniques are recommended for quantifying this compound in biological matrices?

Answer:

- LC-MS/MS : Employ a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) for high sensitivity (LOQ < 1 ng/mL). Use deuterated internal standards (e.g., -azetidine analog) to correct for matrix effects .

- NMR spectroscopy : -NMR (if fluorinated analogs are used) provides specificity in complex mixtures .

- Microscopy : Confocal imaging with fluorescent probes (e.g., BODIPY-tagged derivatives) visualizes cellular uptake and sublocalization .

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?

Answer:

- Validation of computational models : Cross-check docking results (e.g., AutoDock Vina) with experimental binding data (SPR or ITC). Adjust force field parameters to account for triazine ring flexibility .

- Solvent effects : Include explicit solvent molecules in MD simulations to improve accuracy of binding free energy calculations .

- Data curation : Use cheminformatics tools (e.g., KNIME) to filter out false positives from high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.